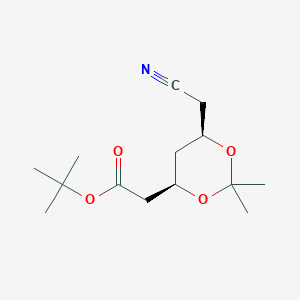

(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Description

Properties

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNRMEJBKMQHMC-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370195 | |

| Record name | tert-Butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125971-94-0 | |

| Record name | 1,1-Dimethylethyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125971-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (4R)-cis-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxane-4-acetic acid, 6-(cyanomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4R,6R)-TERT-BUTYL-6-CYANOMETHYL-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW4BC1SFB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step A: Sulfonate Ester Formation

The precursor, (4R,6R)-tert-butyl 6-hydroxy-2,2-dimethyl-1,3-dioxane-4-acetate, is treated with 4-chlorobenzenesulfonyl chloride to form the sulfonate ester. Optimal conditions include:

Step B: Cyanide Substitution

The sulfonate intermediate undergoes nucleophilic displacement with NaCN under mild conditions:

-

Conditions : 20–25°C, 96 hours, 2-butanone solvent.

-

Workup : Ethyl acetate extraction, NaHCO₃/NaCl washes, MgSO₄ drying.

This method’s milder conditions reduce side reactions, though prolonged reaction times (4 days) are necessary for complete conversion. Enantiomeric excess remains >99% due to the rigid dioxane ring’s stereochemical stability.

Comparative Analysis of Methodologies

The direct method suits small-scale production with rapid throughput, while the two-step process is preferable for industrial-scale synthesis despite longer cycle times.

Mechanistic Insights and Optimization

Neighboring Group Participation

In the two-step method, the sulfonate group’s electron-withdrawing nature stabilizes the transition state, while the adjacent hydroxyl group directs cyanide attack via hydrogen bonding. This neighboring group effect explains the high regioselectivity and minimal byproduct formation.

Solvent and Catalysis Effects

-

Polar Aprotic Solvents : 2-butanone in the two-step method enhances cyanide nucleophilicity without hydrolyzing the dioxane ring.

-

Phase-Transfer Catalysts : TBAB in the direct method facilitates interfacial ion transfer, critical for heterogeneous reactions.

Recent Advances in Process Optimization

Recent innovations focus on reducing cyanide toxicity and improving atom economy:

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyanomethyl Group

The cyanomethyl group undergoes nucleophilic substitution under specific conditions, enabling transformations critical to pharmaceutical synthesis (e.g., Atorvastatin intermediates).

Reaction Example:

Formation of Aminomethyl Derivatives

Hydrogenation of the nitrile group to an amine is achieved using catalytic hydrogenation with Raney nickel under high-pressure hydrogen (12–15 atm) in methanol saturated with ammonia .

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Raney Ni |

| Solvent | Methanol/NH₃ |

| Temperature | 45°C |

| Time | 6 hours |

| Yield | 97.6% |

Mechanism :

The nitrile group is reduced to a primary amine via intermediate imine formation. Stereochemical integrity at C(4) and C(6) is preserved due to the rigid dioxane ring .

Hydrolysis of the Acetate Ester

The tert-butyl acetate moiety can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives, pivotal for further functionalization.

Reaction Example:

Acid-Catalyzed Hydrolysis

Treatment with aqueous sulfuric acid (98%) cleaves the ester group, producing the corresponding carboxylic acid.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (98%) |

| Solvent | Water/Toluene |

| Temperature | 35°C |

| Time | 4 hours |

| Yield | Not explicitly reported |

Application :

This reaction is a key step in synthesizing Atorvastatin’s active metabolite .

Ring-Opening Reactions of the Dioxane Substructure

The 1,3-dioxane ring can undergo acid-catalyzed ring-opening, particularly under conditions involving Lewis acids like boron trifluoride etherate (BF₃·OEt₂) .

Reaction Example:

Formation of Diol Intermediates

Exposure to BF₃·OEt₂ in tetrahydrofuran (THF) at 60°C induces ring-opening, yielding diol derivatives.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | BF₃·OEt₂ |

| Solvent | THF |

| Temperature | 60°C |

| Time | 6 hours |

| Yield | 79.3% |

Mechanism :

Lewis acid coordination to the dioxane oxygen weakens the C–O bond, facilitating nucleophilic attack by water or alcohols .

Stereospecific Reactions and Chiral Stability

The (4R,6R) configuration remains intact during most reactions due to the steric protection offered by the tert-butyl and dimethyl groups. For example:

Scientific Research Applications

Intermediate for Atorvastatin Production

One of the primary applications of (4R,6R)-tert-butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is as a chemical intermediate in the synthesis of atorvastatin calcium. Atorvastatin is a potent HMG-CoA reductase inhibitor used to manage hyperlipidemia and prevent cardiovascular diseases. The compound’s chiral nature makes it an essential building block in the synthesis of atorvastatin, which requires specific stereochemistry for its biological activity .

Chiral Building Block

The compound serves as a chiral building block in organic synthesis. Chiral compounds are critical in the pharmaceutical industry because they can significantly influence the efficacy and safety profiles of drugs. The ability to produce chiral intermediates like this compound enhances the development of enantiomerically pure pharmaceuticals .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that utilize various reagents and catalysts to achieve the desired stereochemistry and functional groups. The following table summarizes key synthetic methods:

| Method | Description |

|---|---|

| Nucleophilic Addition | Involves adding cyanomethyl groups to dioxane derivatives to form the desired structure. |

| Chiral Resolution | Techniques such as chromatography are employed to isolate the desired enantiomer from racemic mixtures. |

| Functional Group Modification | Modifications are made to introduce acetate groups while preserving chirality. |

Case Study 1: Synthesis Optimization for Atorvastatin

A study conducted by Shulan Jinma Chemical Co., Ltd. focused on optimizing the synthesis route for this compound to enhance yield and purity for atorvastatin production. The researchers implemented a continuous flow chemistry approach that reduced reaction times and minimized by-product formation while maintaining high enantiomeric purity .

Case Study 2: Chiral Catalysis

Research published in various journals highlighted the use of this compound as a substrate in chiral catalysis experiments. These studies demonstrated its effectiveness in producing other pharmaceutical intermediates with high selectivity and efficiency .

Mechanism of Action

The mechanism of action of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate involves its functional groups and dioxane ring structure. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound . The acetate group provides a leaving group for substitution reactions

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

- Molecular Formula: C₁₄H₂₃NO₄

- Molecular Weight : 269.34 g/mol

- CAS Registry Number : 125971-94-0

- Stereochemistry : Two defined stereocenters at positions 4R and 6R .

- Key Properties : Melting point 65–70°C, purity ≥97% (commercially available from Thermo Scientific™ and Capot Chemical Co., Ltd.) .

Applications: Primarily used as a hypolipidemic intermediate in statin synthesis, such as atorvastatin . Its rigid dioxane ring and cyanomethyl substituent contribute to stability and reactivity in pharmaceutical manufacturing.

Comparison with Structural Analogues

Key Structural Features

The compound shares a 1,3-dioxane backbone with tert-butyl and acetate groups. Differences arise in substituents at the 6-position, which influence physicochemical properties and applications.

Comparative Analysis

Stereochemical Considerations

- The (4R,6R) configuration in the target compound ensures spatial alignment for specific enzymatic interactions in statins .

- Diastereomers like (4R,6S)-hydroxymethyl derivatives exhibit distinct reactivity profiles, emphasizing the role of stereochemistry in drug design .

Research Findings and Industrial Relevance

Biological Activity

(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, with the CAS number 125971-94-0, is a chemical compound that has garnered attention due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly atorvastatin, a widely used cholesterol-lowering medication. Understanding its biological activity is crucial for evaluating its safety and efficacy in medicinal chemistry.

The molecular formula of this compound is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol. It typically appears as a light yellow crystalline powder with a melting point ranging from 65 to 71 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃NO₄ |

| Molecular Weight | 269.34 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 65 - 71 °C |

| Purity | ≥96% (GC) |

Pharmacological Relevance

This compound is primarily known as an intermediate in the synthesis of atorvastatin. Atorvastatin functions as an HMG-CoA reductase inhibitor and is utilized in the management of hyperlipidemia and the prevention of cardiovascular diseases. The biological activity of this compound can be inferred from its role in atorvastatin synthesis and its structural similarities to other bioactive compounds .

Toxicological Profile

While specific acute toxicity data for this compound is limited, safety data sheets indicate that it may cause irritation upon contact with skin or eyes and should be handled with care . The absence of significant acute toxicity data suggests that further studies are necessary to fully understand its safety profile.

Case Studies and Research Findings

Recent studies have focused on the synthesis routes and optimization processes for producing this compound as a precursor for atorvastatin. These studies highlight the importance of chirality in pharmaceutical applications and the need for precise synthesis methods to ensure the desired biological activity.

Example Study

A study published in Organic Process Research & Development explored various synthetic pathways for producing this compound efficiently while maintaining high purity levels. The research emphasized the significance of reaction conditions on yield and stereochemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, and how are stereochemical configurations maintained during synthesis?

- Methodological Answer : The compound is synthesized via multi-step processes involving protection/deprotection strategies and stereoselective reactions. For example, a key step involves the use of acetyl chloride in pyridine to introduce functional groups while maintaining stereochemistry . The (4R,6R) configuration is preserved using chiral auxiliaries or catalysts, as evidenced by SMILES notations and InChI keys in structural data . Reaction conditions (e.g., 25–40°C, 12–48 hours) and purification via column chromatography are critical for isolating enantiomerically pure products .

Q. How can researchers confirm the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC or GC coupled with polarimetric analysis is recommended to verify enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of protons in the dioxane ring, confirming the (4R,6R) configuration . X-ray crystallography may also be employed for absolute configuration determination if single crystals are obtainable .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer : Purity is typically assessed via HPLC (≥98% purity reported in commercial samples) using reverse-phase C18 columns and UV detection at 210–254 nm . GC-MS with non-polar stationary phases (e.g., DB-5) can detect volatile impurities. Mass spectrometry (ESI or EI) confirms molecular weight (269.34 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyanomethylation step in the synthesis of this compound?

- Methodological Answer : Cyanomethylation efficiency depends on solvent polarity, temperature, and catalyst selection. Evidence suggests using copper(II) chloride or tetrabutylammonium bromide as catalysts in acetonitrile at 50–60°C, achieving yields up to 85% . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, while DoE (Design of Experiments) approaches optimize parameters like stoichiometry and reaction time .

Q. What strategies resolve contradictions in reported purity values (e.g., 97% vs. 98%) across different sources?

- Methodological Answer : Discrepancies may arise from variations in analytical methods or calibration standards. Cross-validate purity using orthogonal techniques:

- HPLC-ELSD (evaporative light scattering detection) for non-UV-active impurities.

- NMR qNMR (quantitative NMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) .

- Karl Fischer titration to quantify residual water, which may affect purity calculations .

Q. How does the steric environment of the dioxane ring influence reactivity in downstream derivatization reactions?

- Methodological Answer : The 2,2-dimethyl-1,3-dioxane ring imposes steric hindrance, directing nucleophilic attacks to the less hindered cyanomethyl group. Computational modeling (DFT or MD simulations) predicts regioselectivity in reactions like hydrolysis or alkylation . Experimental validation via substituent scrambling (e.g., introducing bromomethyl analogues, as in ) can confirm mechanistic pathways.

Q. What safety protocols are critical when scaling up synthesis of this compound?

- Methodological Answer : Large-scale reactions require stringent controls due to the compound’s cyanomethyl group (potential cyanide release under acidic conditions). Key protocols include:

- PPE : Nitrile gloves, face shields, and fume hoods to prevent inhalation/contact .

- Waste management : Neutralization of reaction quenches with NaHCO₃ before disposal .

- Emergency response : Immediate use of amyl nitrite or sodium thiosulfate for cyanide exposure .

Data Analysis & Experimental Design

Q. How can researchers address discrepancies in melting points or solubility data reported for this compound?

- Methodological Answer : Variations in melting points may result from polymorphic forms or hydrate formation. Characterize thermal behavior via DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis). Solubility studies in aprotic solvents (e.g., DCM, THF) should be conducted under controlled humidity to prevent hydration .

Q. What mechanistic insights can be gained from studying the hydrolysis of the tert-butyl ester group in this compound?

- Methodological Answer : Acid-catalyzed hydrolysis (e.g., HCl in dioxane) cleaves the tert-butyl ester to yield carboxylic acid derivatives. Monitoring by <sup>13</sup>C NMR can track ester cleavage kinetics. Competitive pathways (e.g., lactonization) may occur if the 6-cyanomethyl group participates in intramolecular reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.